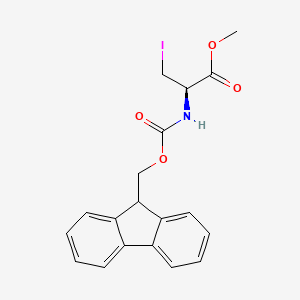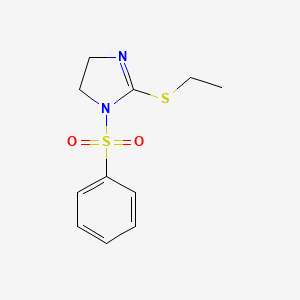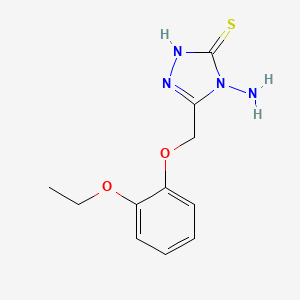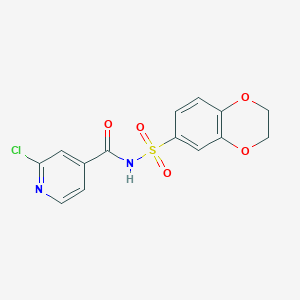
N-Fmoc-3-iodo-L-alanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Fmoc-3-iodo-L-alanine methyl ester” is a chemical compound with the molecular formula C19H18INO4 . It is an Fmoc protected alanine derivative .
Synthesis Analysis
The synthesis of “N-Fmoc-3-iodo-L-alanine methyl ester” involves the use of N- (tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester and Boc-3-iodo-L-alanine methyl ester . The reaction is carried out under specific conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of “N-Fmoc-3-iodo-L-alanine methyl ester” is represented by the InChI code: 1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m0/s1 .Physical And Chemical Properties Analysis
“N-Fmoc-3-iodo-L-alanine methyl ester” has a molecular weight of 451.26 . The compound has a predicted boiling point of 561.1±45.0 °C and a predicted density of 1.572±0.06 g/cm3 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-3-iodo-L-alanine methyl ester: is extensively used in SPPS, which is a method employed to synthesize peptides and proteins. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain . The iodine atom on the alanine side chain can be utilized for further chemical modifications or for the introduction of radioisotopes.
Proteomics Studies
In proteomics, this compound is used to introduce modifications into peptides and proteins to study their structure and function. The Fmoc protection strategy is particularly useful for creating peptides with post-translational modifications, which are crucial for understanding protein interactions and functions .
Drug Discovery and Development
The compound’s ability to be incorporated into peptides makes it valuable in the development of peptide-based drugs. Its structure allows for the creation of diverse peptide libraries that can be screened for potential therapeutic agents .
Bioconjugation Techniques
Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymerN-Fmoc-3-iodo-L-alanine methyl ester provides a reactive site for the attachment of such molecules, expanding the utility of bioconjugates in research and medicine .
Molecular Imaging
The iodine moiety of the compound can be used for labeling peptides with radioactive isotopes. This is particularly useful in molecular imaging techniques such as PET and SPECT, where peptides labeled with radioactive iodine can be used as imaging agents to visualize biological processes in vivo .
Enzyme Substrate Studies
Researchers use this compound to synthesize peptides that act as substrates or inhibitors of enzymes. By studying how enzymes interact with these modified peptides, insights into enzyme mechanisms and potential points of therapeutic intervention can be gained .
Material Science
In material science, peptides containing N-Fmoc-3-iodo-L-alanine methyl ester can be used to create self-assembling materials. These materials have applications in nanotechnology and the development of new materials with unique properties .
Chemical Biology
Chemical biologists use this compound to explore the chemical nature of biological systems. It serves as a building block for synthesizing peptides that can probe biological pathways or be used as tools to manipulate biological functions .
Safety and Hazards
“N-Fmoc-3-iodo-L-alanine methyl ester” is classified under the GHS07 hazard class. The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Propiedades
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVRMHOLORRBM-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156017-42-4 |
Source


|
| Record name | (R)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)

![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)



![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)


